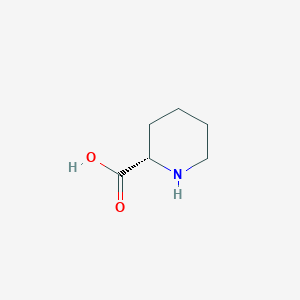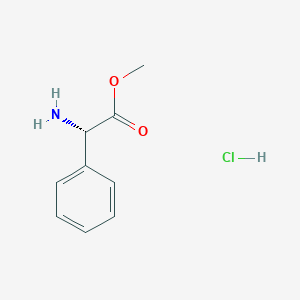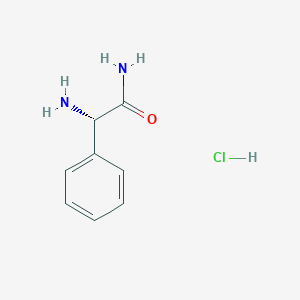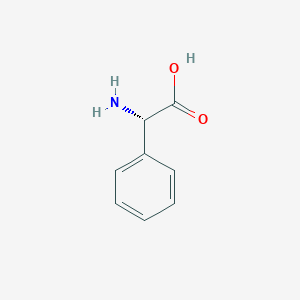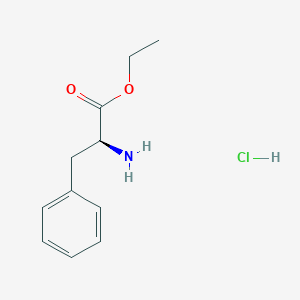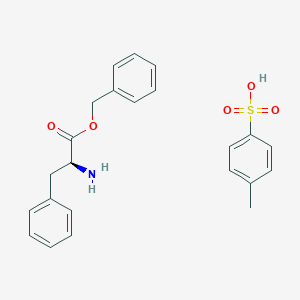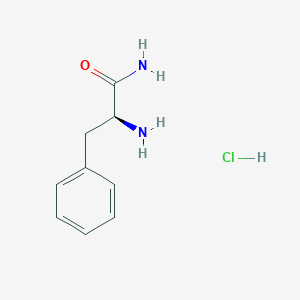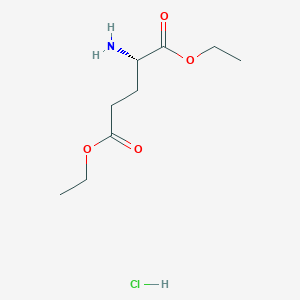
L-グルタミン酸ジエチルエステル塩酸塩
概要
説明
L-グルタミン酸ジエチルエステル塩酸塩: は、分子式C9H17NO4·HCl、分子量239.70 g/molの化学化合物です 。これは、ヒトの体内において重要なアミノ酸であるL-グルタミン酸の誘導体です。この化合物は、そのユニークな特性により、さまざまな化学および生物学的調査において頻繁に使用されています。
科学的研究の応用
L-グルタミン酸ジエチルエステル塩酸塩は、以下を含む科学研究において幅広い用途を持っています。
化学: オリゴ(γ-エチルL-グルタミン酸)とL-グルタミン酸系樹状化合物の合成に使用されます.
生物学: この化合物は、アミノ酸代謝と神経伝達物質の機能の研究に使用されます。
作用機序
L-グルタミン酸ジエチルエステル塩酸塩は、興奮性アミノ酸受容体において非選択的アゴニストとして作用します。これは、これらの受容体に結合して活性化し、さまざまな生理学的効果をもたらすことを意味します。 この化合物の作用機序は、正常な脳機能に不可欠な神経伝達物質の放出とシナプス可塑性の調節を伴います .
類似化合物の比較
類似化合物:
L-グルタミン酸ジメチルエステル塩酸塩: 構造は似ていますが、エチルエステル基ではなくメチルエステル基を持っています.
L-グルタミン酸ジ-tert-ブチルエステル塩酸塩: tert-ブチルエステル基を含み、異なる立体および電子特性を提供します.
独自性: L-グルタミン酸ジエチルエステル塩酸塩は、その特定のエステル基により、独自性を持ち、その反応性と生物学的標的との相互作用に影響を与えます。 興奮性アミノ酸受容体において非選択的アゴニストとして作用する能力は、他の類似化合物とは異なります .
準備方法
合成経路と反応条件: L-グルタミン酸ジエチルエステル塩酸塩は、酸触媒の存在下でL-グルタミン酸をエタノールでエステル化することにより合成できます。この反応は、通常、以下の手順を伴います。
エステル化: L-グルタミン酸を、塩酸などの強酸の存在下でエタノールと反応させます。この反応は、完全なエステル化を確保するために、還流条件下で行われます。
工業的製造方法: L-グルタミン酸ジエチルエステル塩酸塩の工業的製造は、同様の合成経路に従いますが、より大規模に行われます。このプロセスは、最終生成物の高収率と純度を確保するために、工業グレードの試薬と機器を使用します。
化学反応の分析
反応の種類: L-グルタミン酸ジエチルエステル塩酸塩は、以下を含むさまざまな化学反応を起こします。
加水分解: エステル基は加水分解されてL-グルタミン酸とエタノールを生じます。
置換: アミノ基は、さまざまな求電子剤との置換反応に関与することができます。
酸化と還元: この化合物は、適切な条件下で酸化と還元反応を起こすことができます.
一般的な試薬と条件:
加水分解: 酸性または塩基性条件を、加水分解に使用できます。
置換: ハロアルカンなどの求電子剤は、置換反応に使用できます。
主な生成物:
加水分解: L-グルタミン酸とエタノール。
置換: 使用する求電子剤に応じて、さまざまな置換誘導体。
酸化と還元: 化合物の酸化または還元型.
類似化合物との比較
L-Glutamic acid dimethyl ester hydrochloride: Similar in structure but with methyl ester groups instead of ethyl ester groups.
L-Glutamic acid di-tert-butyl ester hydrochloride: Contains tert-butyl ester groups, offering different steric and electronic properties.
Uniqueness: L-Glutamic acid diethyl ester hydrochloride is unique due to its specific ester groups, which influence its reactivity and interactions with biological targets. Its ability to act as a nonselective agonist at excitatory amino acid receptors sets it apart from other similar compounds .
特性
IUPAC Name |
diethyl (2S)-2-aminopentanedioate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4.ClH/c1-3-13-8(11)6-5-7(10)9(12)14-4-2;/h7H,3-6,10H2,1-2H3;1H/t7-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSEQLMQNPBNMSL-FJXQXJEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(C(=O)OCC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CC[C@@H](C(=O)OCC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
16450-41-2 (Parent) | |
| Record name | L-Glutamic acid, 1,5-diethyl ester, hydrochloride (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001118894 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
239.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1118-89-4 | |
| Record name | L-Glutamic acid, 1,5-diethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1118-89-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Glutamic acid, 1,5-diethyl ester, hydrochloride (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001118894 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Glutamic acid, 1,5-diethyl ester, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diethyl L-glutamate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.974 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Diethyl L-glutamate hydrochloride serves as a substrate for certain enzymes, notably proteases like papain and bromelain. These enzymes catalyze the oligomerization of diethyl L-glutamate hydrochloride, primarily forming poly(α-peptide) chains. [, ] This regioselective polymerization is notable as it predominantly forms α-peptide linkages, unlike traditional chemical polymerization methods that often yield a mixture of α and γ linkages. []
A: Enzymatic oligomerization using papain, for example, stands out due to its rapid kinetics. High substrate concentrations aren't necessary to drive oligomer synthesis. In fact, oligomerization and precipitation occur rapidly even at relatively low concentrations like 0.03 M. [] This efficient process offers advantages for synthesizing oligo(γ-ethyl L-glutamate).
A: Studies show that papain-catalyzed oligomerization of diethyl L-glutamate hydrochloride performs well across a broad pH range. [] Interestingly, while phosphate buffer plays a crucial role in controlling pH, ionic strength doesn't significantly impact the final yield of the oligopeptide. [] This suggests that pH control is paramount for successful enzymatic synthesis.
A: Yes, diethyl L-glutamate hydrochloride can be copolymerized with various other amino acid esters using papain as a catalyst. [] This expands the potential applications of this compound beyond the synthesis of oligo(γ-ethyl L-glutamate) homopolymers, allowing researchers to create diverse peptide copolymers with potentially tailored properties.
A: Diethyl L-glutamate hydrochloride acts as a valuable starting material in the enantiospecific synthesis of complex natural products. For instance, it serves as a key building block in the synthesis of indolizidine alkaloids, such as indolizidines 209B and 209D, and piclavine A. [] This highlights the versatility of this compound in synthetic organic chemistry.
A: Research suggests that diethyl L-glutamate hydrochloride acts as a glutamate receptor antagonist. When injected intracerebroventricularly (icv) in rats, it effectively inhibits the hypertensive effects induced by intracerebral injections of glutamate and kainate. [] This finding points towards its potential as a tool for investigating glutamatergic signaling in the central nervous system.
A: Diethyl L-glutamate hydrochloride plays a crucial role as an intermediate in the synthesis of pemetrexed disodium, an anticancer drug. [, ] Specifically, it reacts with a precursor molecule to form pemetrexed diethyl ester, which is then hydrolyzed and converted to the final drug. Optimization of this synthesis route, such as direct precipitation of pemetrexed diethyl ester, can significantly enhance the overall yield and cost-effectiveness of pemetrexed disodium production. []
ANone: While the provided abstracts lack specific spectroscopic data, diethyl L-glutamate hydrochloride's structure can be deduced from its name and reactions. It is the diethyl ester of L-glutamic acid, with a hydrochloride salt on the amino group.
A: While the abstracts don't explicitly discuss stability, one study mentions that the (bi)lysine salt of pemetrexed exhibits superior stability compared to other forms. [] This suggests that salt formation might be a viable strategy for enhancing the stability of compounds derived from diethyl L-glutamate hydrochloride, such as pemetrexed.
ANone: Various analytical methods are employed to study diethyl L-glutamate hydrochloride and its reaction products. These include:
- MALDI-TOF Mass Spectrometry: This technique is used to determine the molecular weight distribution of oligo(γ-ethyl L-glutamate) synthesized using papain. [, ]
- 1H NMR Spectroscopy: ¹H NMR provides information about the structure of the synthesized oligomers, including confirmation of the α-peptide linkage formation. [, ]
- HPLC: High-performance liquid chromatography (HPLC) is used to assess the purity of pemetrexed disodium synthesized using diethyl L-glutamate hydrochloride as an intermediate. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





